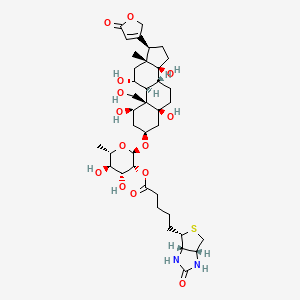

Biotinoyl Ouabain

Description

Properties

Molecular Formula |

C39H58N2O14S |

|---|---|

Molecular Weight |

810.9 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-2-[[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C39H58N2O14S/c1-18-31(47)32(48)33(55-27(45)6-4-3-5-25-30-23(16-56-25)40-35(49)41-30)34(53-18)54-20-12-26(44)38(17-42)29-22(7-9-37(38,50)13-20)39(51)10-8-21(19-11-28(46)52-15-19)36(39,2)14-24(29)43/h11,18,20-26,29-34,42-44,47-48,50-51H,3-10,12-17H2,1-2H3,(H2,40,41,49)/t18-,20-,21+,22+,23-,24+,25-,26+,29+,30-,31-,32+,33+,34-,36+,37-,38+,39-/m0/s1 |

InChI Key |

HUSNBTTVSJWQFD-WGYSOEKASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCCC7C8C(CS7)NC(=O)N8)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Biotinoyl Ouabain

Chemical Synthesis Pathways for Biotinoyl Ouabain (B1677812) Conjugates

The synthesis of Biotinoyl Ouabain conjugates is a multi-step process that requires careful consideration of the reactive functional groups on both the ouabain and biotin (B1667282) molecules. The primary goal is to achieve a stable and site-specific linkage that preserves the biological activity of the ouabain moiety while allowing the biotin tag to be accessible for detection.

Ouabain possesses a complex structure with multiple hydroxyl groups of varying reactivity. nih.gov This necessitates a strategic approach to achieve site-specific biotinylation. The hydroxyl groups on the rhamnose sugar moiety and the steroid core are potential sites for modification.

One common strategy involves the use of protecting groups to selectively block the more reactive hydroxyl groups, thereby directing the biotinylation to a specific, desired position. For instance, trialkylsilyl ethers can be used to protect certain hydroxyl groups, which can later be removed under mild conditions. nih.gov The choice of protecting group is critical to avoid unwanted side reactions and to ensure high yields of the desired product.

Another approach to achieve site-specificity is to exploit the inherent differences in the reactivity of the hydroxyl groups. The primary hydroxyl group is generally more reactive than the secondary hydroxyl groups and can often be targeted for selective derivatization under carefully controlled reaction conditions.

The selection of the biotinylation site is crucial as it can influence the binding affinity of the ouabain conjugate to its target, the Na+/K+-ATPase. Ideally, the biotin moiety should be attached at a position that does not interfere with the key interactions between ouabain and the enzyme.

The conjugation of biotin to ouabain typically involves a linker or spacer arm to minimize steric hindrance and to ensure that the biotin tag is accessible for interaction with avidin (B1170675) or streptavidin. The linker is first attached to either the biotin or the ouabain molecule, and the resulting derivative is then reacted with the other component.

Common derivatization approaches include:

Esterification: A biotin derivative containing a carboxylic acid functional group can be activated (e.g., as an N-hydroxysuccinimide ester) and then reacted with a hydroxyl group on the ouabain scaffold to form an ester linkage.

Etherification: A linker with a reactive halide can be used to form an ether linkage with one of the hydroxyl groups of ouabain. The other end of the linker can then be coupled to biotin.

Amide Bond Formation: If a hydroxyl group on ouabain is first converted to an amino group, it can then be reacted with an activated carboxyl group of a biotin derivative to form a stable amide bond.

The choice of linker length and composition is important. Longer, flexible linkers can provide better accessibility for the biotin tag, while the chemical nature of the linker can influence the solubility and stability of the final conjugate.

Table 1: Representative Chemical Reactions for Biotinoyl Ouabain Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Protection | Ouabain | Trialkylsilyl chloride | Pyridine, RT | Protected Ouabain |

| Activation | Biotin-linker-COOH | N-hydroxysuccinimide | Dicyclohexylcarbodiimide | Biotin-linker-NHS ester |

| Conjugation | Protected Ouabain | Biotin-linker-NHS ester | Triethylamine, DMF | Protected Biotinoyl Ouabain |

| Deprotection | Protected Biotinoyl Ouabain | - | Tetrabutylammonium fluoride | Biotinoyl Ouabain |

This table presents a generalized synthetic scheme. Specific reagents and conditions may vary depending on the desired site of biotinylation and the linker used.

Advanced Spectroscopic and Analytical Characterization Techniques for Biotinoyl Ouabain

Following the synthesis, a rigorous characterization process is essential to confirm the structure, purity, and integrity of the Biotinoyl Ouabain conjugate. A combination of spectroscopic and analytical techniques is employed for this purpose.

Several techniques are used to confirm the successful conjugation of the biotin moiety to the ouabain scaffold:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The appearance of characteristic signals corresponding to the protons and carbons of both the ouabain and biotin moieties in the spectrum of the conjugate provides strong evidence of successful synthesis. 2D NMR techniques such as COSY and HMBC can be used to establish the connectivity between the ouabain, linker, and biotin components.

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to determine the exact molecular weight of the conjugate. The observed molecular weight should match the calculated molecular weight of the expected Biotinoyl Ouabain structure, providing definitive confirmation of the covalent linkage.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the conjugate, such as the ester or amide bond formed between the linker and the ouabain or biotin moieties.

Table 2: Representative Spectroscopic Data for a Hypothetical Biotinoyl Ouabain Conjugate

| Technique | Observed Data | Interpretation |

| ¹H NMR | Signals in the regions characteristic of both ouabain steroid and sugar protons, and biotin protons. | Confirms the presence of both moieties in the conjugate. |

| ¹³C NMR | Resonances corresponding to the carbons of the ouabain scaffold, the rhamnose sugar, the linker, and the biotin molecule. | Provides further evidence for the successful conjugation. |

| ESI-MS | [M+H]⁺ ion corresponding to the calculated exact mass of Biotinoyl Ouabain. | Confirms the molecular weight and elemental composition. |

This table provides expected data based on the known spectroscopic features of ouabain and biotin derivatives.

Ensuring the purity of the synthesized Biotinoyl Ouabain is crucial for its use in biological assays. The following techniques are employed for purity assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the conjugate. A sharp, single peak in the chromatogram indicates a high degree of purity. HPLC can also be used to separate the conjugate from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.

Structural integrity analysis ensures that the core structures of ouabain and biotin have not been altered during the synthesis process. Detailed analysis of the NMR and MS data, as described above, can confirm that no unintended structural modifications have occurred.

Molecular Pharmacology and Receptor Binding Dynamics of Biotinoyl Ouabain

Quantitative Analysis of Biotinoyl Ouabain (B1677812) Binding to the Na,K-ATPase Complex

The interaction between ouabain and the Na,K-ATPase is characterized by high affinity and specific binding to the extracellular surface of the catalytic α-subunit. The biotin (B1667282) tag on biotinoyl ouabain facilitates the quantification and analysis of these interactions.

The binding affinity of ouabain derivatives to the Na,K-ATPase is a critical parameter. While specific dissociation constants (Kd) for biotinoyl ouabain are not extensively documented in comparative literature, data from other ouabain derivatives show that modification can modestly alter binding affinity. For instance, studies on a fluorescently tagged derivative, DANS-lys-ouabain, demonstrated a slight reduction in affinity compared to the parent compound. Native ouabain exhibits a high affinity for the Na,K-ATPase, with reported inhibition constants (Kᵢ) and dissociation constants (Kd) in the nanomolar range. ubc.ca The affinity is influenced by the specific isoform of the Na,K-ATPase α-subunit and the ionic conditions. nih.gov

| Compound | Inhibition Constant (Kᵢ) | Half-maximal Protection Concentration (IC₅₀) | Enzyme Source |

|---|---|---|---|

| Native Ouabain | 6.5 x 10⁻⁸ M | 3.0 x 10⁻⁸ M | Beef Brain Na,K-ATPase |

| DANS-lys-ouabain | 7.5 x 10⁻⁷ M | 3.0 x 10⁻⁷ M | Beef Brain Na,K-ATPase |

| Ouabain-microsphere conjugate | 3.0 x 10⁻⁶ M (apparent Kᵢ) | Not Reported | Beef Brain Na,K-ATPase |

Data derived from a study on synthesized affinity derivatives of ouabain. ubc.ca

Kinetic studies using radiolabeled ouabain ([³H]-ouabain) provide insight into the rates of binding and unbinding from the Na,K-ATPase. The association and dissociation rate constants can be estimated from the time course of binding. nih.gov These kinetics are highly dependent on the conformational state of the enzyme, which is in turn influenced by the presence of ligands such as Na⁺, Mg²⁺, ATP, and K⁺. nih.govcapes.gov.br

Association Rate: The binding of ouabain is favored when the enzyme is in the phosphorylated E2P conformation, which has a high affinity for cardiac glycosides. The presence of Na⁺, Mg²⁺, and ATP promotes this state and thus increases the association rate. nih.gov

Dissociation Rate: The dissociation of the ouabain-enzyme complex is typically slow, reflecting the high-affinity interaction. The presence of extracellular K⁺ is known to antagonize ouabain binding, reducing its affinity by increasing the dissociation rate constant more than it reduces the association rate constant. nih.govcapes.gov.br This is because K⁺ binding favors the dephosphorylation of the E2P form, shifting the conformational equilibrium away from the high-affinity state for ouabain. nih.gov

Interaction Profiling of Biotinoyl Ouabain with Other Putative Binding Partners via Affinity-Based Methods

A primary application of biotinoyl ouabain is in affinity-based proteomics to identify proteins that interact with the Na,K-ATPase. The biotin tag allows for the selective capture of the biotinoyl ouabain-Na,K-ATPase complex and any associated proteins using streptavidin-coated beads or surfaces.

This approach has been instrumental in revealing that the Na,K-ATPase functions not just as an ion pump but also as a scaffold for a large signal transduction complex. Affinity purification using ouabain-based columns has been successfully employed to isolate and purify active Na,K-ATPase. nih.gov Furthermore, proteomic analysis of proteins immunoprecipitated with ouabain from human kidney proximal tubule cells led to the identification of the Angiotensin II Type 1 Receptor (AT1R) as a novel binding partner of the Na,K-ATPase. nih.gov Subsequent experiments confirmed that ouabain enhances the association between the NKA α1 subunit and AT1R, demonstrating that the Na,K-ATPase and AT1R can directly associate in a manner modulated by ouabain binding. nih.gov These findings highlight the power of using modified ligands like biotinoyl ouabain to explore the protein interactome of the Na,K-ATPase.

Another related affinity-based method is surface biotinylation, which is used to label and quantify cell surface proteins. In the context of ouabain research, this technique has been used to demonstrate that treatment with low concentrations of ouabain can increase the amount of Na,K-ATPase α1-subunit expressed on the plasma membrane. nih.gov

Mechanistic Dissection of Biotinoyl Ouabain Mediated Cellular and Subcellular Events

Elucidation of Biotinoyl Ouabain (B1677812) Influence on Cellular Ion Homeostasis Mechanisms

The interaction of biotinoyl ouabain with the Na+/K+-ATPase, a fundamental enzyme responsible for maintaining transmembrane ion gradients, triggers a cascade of events that perturb cellular ion homeostasis. aopwiki.orgnih.gov This disruption is not merely a consequence of pump inhibition but also a key element in its function as a research tool.

Perturbations in Intracellular Ionic Concentrations (Na+, K+, Ca2+) as a Research Tool

Biotinoyl ouabain's primary effect is the inhibition of the Na+/K+-ATPase, leading to a direct increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i). nih.govnih.govwikipedia.org This alteration of the Na+/K+ gradient has profound secondary effects on other ion transport systems. Notably, the reduced sodium gradient diminishes the driving force for the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium ([Ca2+]i). nih.govwikipedia.orgfrontiersin.org

These predictable and measurable shifts in ion concentrations are fundamental to the utility of biotinoyl ouabain as a research tool. By inducing a state of altered ion balance, researchers can investigate the downstream consequences on cellular physiology and pathology. For instance, the ouabain-induced rise in intracellular calcium has been linked to both cellular protection and injury, depending on the cell type and experimental conditions. nih.govnih.gov

| Ion | Effect of Biotinoyl Ouabain | Downstream Consequence | Reference |

| Sodium (Na+) | Increase | Alters electrochemical gradients | nih.govnih.gov |

| Potassium (K+) | Decrease | Affects membrane potential and cellular excitability | nih.govnih.gov |

| Calcium (Ca2+) | Increase | Triggers various signaling pathways, can lead to apoptosis or necrosis | nih.govfrontiersin.org |

Investigation of Secondary Ion Transporter Modulation by Biotinoyl Ouabain

The primary disruption of the Na+/K+ gradient by biotinoyl ouabain instigates compensatory or pathological responses from other ion transporters. The most well-documented of these is the modulation of the sodium-calcium exchanger (NCX). The elevated [Na+]i reduces the efficacy of forward-mode NCX (calcium extrusion) and can even promote its reverse-mode operation (calcium influx), further contributing to the rise in [Ca2+]i. frontiersin.org

Furthermore, the altered intracellular ionic environment can influence the activity of various channels and transporters. For example, a rise in intracellular calcium can activate certain potassium channels, leading to changes in membrane permeability. nih.gov The study of these secondary modulations provides a more comprehensive understanding of the cellular response to Na+/K+-ATPase inhibition and the intricate interplay between different ion transport systems.

Activation and Modulation of Intracellular Signaling Cascades by Biotinoyl Ouabain

Beyond its effects on ion homeostasis, biotinoyl ouabain is a potent activator of intracellular signaling pathways. This signaling function of the Na+/K+-ATPase is often independent of its ion-pumping activity and is initiated by the conformational change induced by ouabain binding. nih.govnih.gov This "signalosome" function involves the recruitment and activation of various protein kinases, leading to a complex network of downstream effects. nih.gov

Characterization of Src Kinase Pathway Activation

A central event in ouabain-mediated signaling is the activation of Src kinase, a non-receptor tyrosine kinase. nih.govfrontiersin.org Binding of ouabain to the Na+/K+-ATPase leads to the recruitment and activation of Src. nih.govutoledo.edu This activation is characterized by the autophosphorylation of Src at tyrosine 418 (Tyr418). utoledo.edu The activated Src then phosphorylates a variety of downstream targets, initiating a cascade of signaling events. nih.govfrontiersin.org This interaction forms a functional signaling complex that is crucial for transducing the ouabain signal from the cell surface to intracellular compartments. nih.gov It has been demonstrated that the effects of ouabain on Src and subsequent protein phosphorylation can occur independently of changes in intracellular ion concentrations. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

The activation of Src kinase by biotinoyl ouabain serves as a critical node for crosstalk with other major signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The ouabain-activated Src can transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn recruits adaptor proteins like Shc and Grb2. utoledo.edu This complex then activates Ras, a small GTPase, which subsequently initiates the Raf-MEK-ERK cascade, also known as the ERK/MAPK pathway. nih.govutoledo.edu

Studies have shown that ouabain treatment leads to the phosphorylation and activation of ERK1/2. nih.govfrontiersin.org This activation of the MAPK pathway has been implicated in a wide range of cellular processes, including cell proliferation and differentiation. nih.govnih.gov The crosstalk between the Na+/K+-ATPase/Src complex and the MAPK pathway highlights the multifaceted nature of ouabain signaling.

RhoA/ROCK Signaling Pathway Regulation

Recent research has uncovered a role for the RhoA/ROCK signaling pathway in mediating some of the effects of ouabain. mdpi.comnih.gov RhoA is a small GTPase that, in its active GTP-bound state, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov Studies in cultured epithelial cells have demonstrated that ouabain can increase the activation of RhoA. mdpi.comnih.gov

This activation of the RhoA/ROCK pathway has been linked to the regulation of cell-cell contacts, such as tight junctions. mdpi.comnih.gov Inhibition of RhoA or ROCK has been shown to abolish the effects of ouabain on the integrity of these junctions. mdpi.comnih.gov These findings suggest that the RhoA/ROCK pathway is another important downstream effector of ouabain signaling, contributing to its diverse physiological effects. mdpi.com

| Signaling Pathway | Key Molecules Activated by Biotinoyl Ouabain | Downstream Effects | Reference |

| Src Kinase Pathway | Src (phosphorylated at Tyr418) | Phosphorylation of multiple effector proteins, transactivation of EGFR | nih.govutoledo.edu |

| MAPK Pathway | Ras, Raf, MEK, ERK1/2 | Regulation of gene expression, cell proliferation, and differentiation | nih.govutoledo.edufrontiersin.org |

| RhoA/ROCK Pathway | RhoA, ROCK | Regulation of cytoskeleton, cell adhesion, and tight junction function | mdpi.comnih.gov |

Crosstalk with Other Receptor Systems (e.g., NMDA Receptor)

The interaction between the Na+/K+-ATPase, the direct target of Biotinoyl Ouabain, and other receptor systems is a key area of investigation. A significant body of research has focused on the crosstalk with the N-methyl-D-aspartate (NMDA) receptor, a crucial component in glutamatergic neurotransmission.

Studies have demonstrated that the Na+/K+-ATPase and the NMDA receptor are not isolated entities in the plasma membrane but can form a functional signaling complex. nih.govdiva-portal.orgnih.gov In hippocampal neurons, the catalytic subunits of the Na+/K+-ATPase, specifically alpha-1 and alpha-3, are spatially co-localized and physically associate with NMDA receptors. nih.govdiva-portal.orgnih.gov The binding of ouabain to this complex modulates NMDA receptor activity. Application of nanomolar concentrations of ouabain leads to a consistent, immediate, and rapidly reversible reduction in the calcium influx mediated by NMDA receptor activation. nih.govdiva-portal.orgnih.gov This modulatory effect is not a result of NMDA receptor internalization or an alteration in its phosphorylation state by the kinase Src. nih.govdiva-portal.orgnih.gov Instead, the evidence points towards a mechanism of allosteric regulation, where ouabain binding to the Na+/K+-ATPase induces a conformational change that is transmitted to the associated NMDA receptor, thereby dampening its response to stimuli. nih.govdiva-portal.orgnih.gov Furthermore, prolonged exposure to ouabain has been shown to decrease the levels of the NR2B subunit of the NMDA receptor in the striatum of mice, suggesting a long-term regulatory impact on the receptor's composition. annaly-nevrologii.com

Table 1: Summary of Research Findings on Ouabain-NMDA Receptor Crosstalk

| Finding | Experimental System | Mechanism/Observation | Reference |

|---|---|---|---|

| Physical Association | Cultured Rat Hippocampal Neurons | NMDA receptors co-precipitate with Na+/K+-ATPase alpha-1 and alpha-3 subunits, forming a protein complex. | nih.govdiva-portal.orgnih.gov |

| Functional Modulation | Single Hippocampal Neurons | Nanomolar ouabain reduces the Ca2+ response to NMDA application. | nih.govdiva-portal.orgnih.gov |

| Mechanism of Modulation | Cultured Hippocampal Neurons | The effect is not due to NMDA receptor internalization or Src kinase-dependent phosphorylation. A conformational effect is suggested. | nih.govdiva-portal.orgnih.gov |

| Receptor Subunit Levels | Mouse Striatum | Multiple ouabain injections reduced the levels of the NMDA receptor subunit NR2B. | annaly-nevrologii.com |

Biotinoyl Ouabain in Studies of Regulated Cellular Fate Pathways

Biotinoyl Ouabain is instrumental in studying how Na+/K+-ATPase signaling dictates cellular fate, including the induction of various forms of regulated cell death.

Programmed cell death, or apoptosis, is a tightly regulated process that can be initiated by ouabain through multiple molecular pathways, primarily in cancer cells. The mechanisms involve the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

In human osteosarcoma cells, ouabain triggers apoptosis by activating initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). iiarjournals.org This activation is driven by two converging routes. The extrinsic pathway is engaged through the upregulation of the Fas death receptor and its ligand (FasL), leading to the recruitment of the adaptor protein FADD. iiarjournals.org Concurrently, the intrinsic pathway is activated, characterized by an altered balance in the Bcl-2 protein family, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. iiarjournals.orgfrontiersin.org This shift promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. iiarjournals.orgfrontiersin.orgnih.gov The released cytochrome c, along with other factors like AIF (apoptosis-inducing factor) and Endonuclease G, propagates the apoptotic signal. iiarjournals.org In some cellular contexts, such as HeLa cells, the Rho/ROCK signaling pathway has also been implicated in ouabain-induced apoptosis. iiarjournals.org

Table 2: Key Molecular Events in Ouabain-Induced Apoptosis

| Pathway Component | Observation | Cell Type | Reference |

|---|---|---|---|

| Caspases | Increased activity of caspase-3, -8, and -9. | Human Osteosarcoma (U-2 OS) | iiarjournals.org |

| Extrinsic Pathway | Increased protein expression of Fas, FasL, and FADD. | Human Osteosarcoma (U-2 OS) | iiarjournals.org |

| Bcl-2 Family Proteins | Increased Bax expression; decreased Bcl-2 and Bcl-XL expression. | U-2 OS, ADPKD cells, Neuroblastoma cells | iiarjournals.orgfrontiersin.orgnih.gov |

| Mitochondria | Release of cytochrome c, AIF, and Endonuclease G. | U-2 OS, ADPKD cells, Neuroblastoma cells | iiarjournals.orgfrontiersin.orgnih.gov |

| p53 Pathway | Involvement of p53 pathway stimulation. | Spiral Ganglion Neurons | nih.gov |

Beyond classical apoptosis, ouabain can induce other forms of regulated cell death. In non-small cell lung cancer cells, ouabain triggers a caspase-independent autophagic cell death. nih.gov This process is marked by the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov The underlying mechanism involves the activation of the JNK signaling pathway, which leads to a decrease in Bcl-2 levels. nih.gov This reduction in Bcl-2 disrupts its inhibitory binding to Beclin 1, a key protein in the initiation of autophagy, thereby promoting the autophagic process. nih.gov

In other contexts, such as cultured cortical neurons, ouabain can induce a "hybrid" form of cell death that exhibits features of both apoptosis and necrosis. nih.gov This includes initial cell swelling (a necrotic feature) followed by shrinkage (an apoptotic feature), alongside caspase activation. nih.gov Another non-apoptotic death process, termed oncosis, has been described in non-rodent cells exposed to ouabain and is characterized by cell swelling and activation of the p38 MAPK signaling pathway. nih.gov

Effects of Biotinoyl Ouabain on Gene Expression and Transcriptional Regulation

The signaling cascades initiated by Biotinoyl Ouabain culminate in the nucleus, leading to significant changes in gene expression and transcriptional programs.

A primary consequence of Na+/K+-ATPase inhibition by ouabain is the alteration of intracellular ion concentrations, particularly an increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i). This ionic shift serves as a signal that directly influences the expression of a specific set of genes, often referred to as the [Na+]i/[K+]i-sensitive transcriptome. plos.orgplos.org

In various cell types, the rise in [Na+]i triggers the rapid expression of early response genes (ERGs), such as c-Fos, Junb, and Atf3. nih.govplos.orgmdpi.com These genes are themselves transcription factors that can orchestrate broader, long-term changes in gene expression. Studies in rat cerebellum granule cells have shown that inhibiting the α1-isoform of the Na+/K+-ATPase, which leads to a significant increase in the [Na+]i/[K+]i ratio, differentially regulates nearly a thousand transcripts. plos.org The affected genes prominently include those involved in intracellular signaling and transcriptional regulation. plos.org Importantly, this ion-sensitive transcriptional response can occur independently of changes in intracellular calcium. plos.org The expression of the Na+/K+-ATPase subunit genes themselves is also subject to this regulation; for instance, increased [Na+]i leads to higher mRNA levels of the α and β subunits in cardiocytes. jci.org

High-throughput transcriptomic analyses, such as mRNA-sequencing, have identified numerous genes that are differentially regulated by ouabain across different cell types and concentrations.

In MDCK epithelial cells, treatment with a nanomolar concentration of ouabain led to the differential expression of several transcripts. mdpi.com Among the most significantly altered were the upregulation of Rgs2 and Tsc22d3 and the downregulation of Inhba and Myo9a. mdpi.com In rat cerebellar neurons, a high concentration of ouabain (1 mM) affected genes related to signaling, transcription, and inflammatory responses, while a lower concentration (100 nM) that selectively inhibits the α3-isoform altered a distinct set of 144 transcripts with very little overlap, indicating isoform-specific signaling. plos.org

In human iPSC-derived neurons, ouabain treatment resulted in the upregulation of genes associated with neuronal maturation and synapse formation, while downregulating genes linked to cell proliferation and migration. semanticscholar.org In the context of autosomal dominant polycystic kidney disease (ADPKD) cells, ouabain was found to specifically downregulate the expression of key cell cycle inhibitors, p21 and p27, thereby promoting proliferation. nih.gov

Table 3: Examples of Differentially Regulated Transcripts by Ouabain in MDCK Cells

| Gene Symbol | Gene Name | Regulation | Fold Change | Reference |

|---|---|---|---|---|

| Rgs2 | Regulator of G-protein signaling 2 | Upregulated | 5.09 | mdpi.com |

| Tsc22d3 | TSC22 domain family, member 3 | Upregulated | 4.27 | mdpi.com |

| Pde4b | Phosphodiesterase 4B, cAMP-specific | Upregulated | 3.06 | mdpi.com |

| Inhba | Inhibin beta-A | Downregulated | -4.66 | mdpi.com |

| Myo9a | Myosin IXA | Downregulated | -3.07 | mdpi.com |

| Plk2 | Polo-like kinase 2 | Downregulated | -2.91 | mdpi.com |

Data derived from mRNA-seq analysis of MDCK cells treated with 10 nmol/L ouabain for 30 minutes. Fold change is presented as reported in the source. mdpi.com

Biotinoyl Ouabain As a Research Tool and Probe in Advanced Biological Assays

Integration into High-Throughput Screening (HTS) Methodologies

The biotin (B1667282) tag on Biotinoyl Ouabain (B1677812) makes it highly suitable for integration into high-throughput screening (HTS) platforms. These assays are designed to rapidly test large libraries of chemical compounds for their ability to interact with a biological target, making them a cornerstone of modern drug discovery.

The robust and specific interaction between biotin and streptavidin is widely exploited in various immunoassay and HTS formats. nih.gov Biotinoyl Ouabain can be incorporated into these systems to develop assays for discovering new modulators of Na+/K+-ATPase.

A common HTS format is the enzyme-linked immunosorbent assay (ELISA) or a similar plate-based assay. In one possible configuration:

Immobilization: Streptavidin is coated onto the surface of microtiter plates (e.g., 96-well or 384-well plates).

Capture: Biotinoyl Ouabain is added to the wells and binds to the immobilized streptavidin.

Binding: A source of Na+/K+-ATPase (e.g., purified enzyme or cell membrane preparations) is added, which then binds to the immobilized Biotinoyl Ouabain.

Detection: The amount of bound Na+/K+-ATPase can be quantified using a specific antibody against one of the enzyme's subunits, which is linked to a reporter enzyme (like HRP) or a fluorescent tag. nih.gov

This setup creates a stable and reproducible platform for screening thousands of compounds. The strength of the biotin-streptavidin bond ensures that the Biotinoyl Ouabain probe remains anchored during the assay's various washing and incubation steps. nih.gov

Once a biotin-streptavidin-based assay is established, it can be used to screen for compounds that modulate the interaction between ouabain and Na+/K+-ATPase. Such screens can identify two main types of modulators:

Competitive Binders: Compounds that bind to the same site on Na+/K+-ATPase as ouabain will compete with Biotinoyl Ouabain for binding. In a screening assay, the presence of an effective competitor would lead to a reduced amount of Na+/K+-ATPase being captured on the plate, resulting in a lower signal.

Allosteric Modulators: Compounds that bind to a different site on the enzyme but alter its conformation can either enhance or weaken its affinity for ouabain. This would be detected as an increase or decrease in the assay signal, respectively.

HTS assays can also be designed to measure the functional activity of the Na+/K+-ATPase, such as ion transport, often using tracers like Rubidium (⁸⁶Rb) as a substitute for potassium. researchgate.net In such functional screens, Biotinoyl Ouabain could be used to establish a baseline of inhibition, against which test compounds are screened for their ability to either mimic or reverse this effect.

| Assay Type | Principle | Endpoint Measured | Potential Hits |

|---|---|---|---|

| Binding Assay (e.g., ELISA-like) | Competition for binding to Na+/K+-ATPase immobilized via Biotinoyl Ouabain-streptavidin. | Decrease in signal (fluorescence, colorimetric) from a labeled antibody. | Compounds that compete with or allosterically inhibit ouabain binding. |

| Functional Assay (e.g., ⁸⁶Rb Uptake) | Measures the ion-pumping activity of Na+/K+-ATPase in the presence of Biotinoyl Ouabain and test compounds. | Change in radioactive or non-radioactive rubidium uptake by cells. researchgate.net | Compounds that reverse or enhance the inhibitory effect of ouabain on ion transport. |

Utilization in Cellular Imaging and Subcellular Localization Studies

Visualizing the location of Na+/K+-ATPase within cells is crucial for understanding its roles in both ion transport and cell signaling. Biotinoyl Ouabain, when combined with fluorescently labeled streptavidin or avidin (B1170675), becomes a highly specific probe for cellular imaging applications like fluorescence microscopy.

This approach allows for the precise localization of ouabain binding sites. Studies using radiolabeled [³H]ouabain have successfully mapped Na+/K+-ATPase to the basolateral membranes of epithelial cells. nih.gov A fluorescent approach offers higher resolution and the potential for live-cell imaging. The methodology involves:

Cell Treatment: Live or fixed cells are incubated with Biotinoyl Ouabain, which binds to the extracellular domain of the Na+/K+-ATPase.

Fluorescent Labeling: The cells are then treated with streptavidin conjugated to a fluorophore (e.g., FITC, Cy3, or Alexa Fluor dyes). The streptavidin binds to the biotin moiety of the ouabain probe.

Microscopy: The cells are visualized using a fluorescence or confocal microscope. The fluorescent signal reveals the subcellular distribution of the ouabain-bound Na+/K+-ATPase.

This technique can be used to study how the distribution of Na+/K+-ATPase changes in response to various stimuli or in different disease states. For example, immunofluorescence and biotinylation assays (which label all surface proteins) have shown that ouabain itself can increase the expression of Na+/K+-ATPase subunits at the plasma membrane. nih.govresearchgate.netnih.gov Using a fluorescent Biotinoyl Ouabain probe would allow for direct visualization of the bound pump population, providing complementary information to antibody-based methods. Furthermore, multifunctional probes that combine a fluorophore and a biotin tag on a single molecule can be used for live-cell imaging followed by affinity capture of the protein of interest. biorxiv.org This powerful combination allows researchers to correlate a protein's location with its interaction partners within the same cellular context.

Fluorescence-Based Detection via Fluorescent Streptavidin Conjugates

The biotin moiety of biotinoyl ouabain enables its detection through a highly sensitive and specific two-step indirect staining method. lumiprobe.com After biotinoyl ouabain binds to its target, the Na+/K+-ATPase, its presence can be visualized by applying a streptavidin molecule that has been chemically linked (conjugated) to a fluorophore. lumiprobe.comaatbio.com

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, ensuring a stable and specific signal. aatbio.com A key advantage of this system is the potential for significant signal amplification. Because one streptavidin protein is a tetramer capable of binding up to four biotin molecules, and multiple biotin tags can be attached to a single probe, a strong fluorescent signal can be generated even for low-abundance targets. aatbio.combio-rad-antibodies.com This makes the biotin-streptavidin system ideal for detecting proteins expressed at low levels. bio-rad-antibodies.com

This technique is applicable in various fluorescence-based applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of Na+/K+-ATPase in fixed cells or tissue sections.

Flow Cytometry: To quantify the number of Na+/K+-ATPase units on the surface of intact cells. bio-rad-antibodies.com

Microplate Assays: To develop high-throughput screening assays for compounds that modulate Na+/K+-ATPase expression or binding. lumiprobe.com

The choice of fluorophore can be tailored to the specific experimental setup, depending on the available excitation light sources and emission filters of the detection instrument.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Primary Color | Key Feature |

|---|---|---|---|---|

| AMCA | 348 | 435 | Blue | Useful for multiplexing with green and red fluorophores. |

| AF 488 (Alexa Fluor 488) | 495 | 519 | Green | Bright and photostable, a common choice for microscopy. |

| Sulfo-Cyanine3 | 548 | 563 | Orange | Water-soluble and bright, suitable for various applications. |

| AF 594 (Alexa Fluor 594) | 586 | 613 | Red-Orange | Provides a distinct color for multi-labeling experiments. |

| Sulfo-Cyanine5 | 646 | 662 | Far-Red | Emission in the far-red spectrum minimizes autofluorescence from biological samples. |

Electron Microscopy-Based Localization Studies of Biotinoyl Ouabain Conjugates

To achieve ultrastructural localization of the Na+/K+-ATPase, biotinoyl ouabain can be used as a probe for electron microscopy (EM). While early studies used radioactively labeled ouabain (e.g., ³H-ouabain) for autoradiographic localization at the EM level, the biotin-streptavidin system offers a non-radioactive alternative with high resolution. duke.edu

In this application, the biotin tag on the ouabain molecule is targeted by streptavidin conjugated to an electron-dense marker, most commonly colloidal gold nanoparticles of a specific size. When visualized with a transmission electron microscope, these gold particles appear as small, dark, and discrete dots, pinpointing the location of the biotinoyl ouabain-bound Na+/K+-ATPase on cellular membranes with high spatial accuracy. This technique has been instrumental in confirming that the Na+/K+-ATPase is predominantly localized to the basolateral plasma membranes in polarized epithelial cells, such as those in the kidney tubules.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Incubation | Expose cells or tissue to Biotinoyl Ouabain. | Allows the probe to bind specifically to Na+/K+-ATPase. |

| 2. Fixation | Chemically fix the sample (e.g., with glutaraldehyde). | Preserves the ultrastructure of the cell and immobilizes the bound probe. |

| 3. Labeling | Incubate the fixed sample with streptavidin-colloidal gold conjugates. | The streptavidin-gold complex binds to the biotin moiety of the ouabain probe. |

| 4. Processing | Perform post-fixation, dehydration, embedding in resin, and ultrathin sectioning. | Prepares the sample for viewing in a transmission electron microscope. |

| 5. Imaging | Visualize the sections using a transmission electron microscope. | Identify the location of the electron-dense gold particles, revealing the site of the Na+/K+-ATPase. |

Application in Immunoassays and Detection Systems for Related Endogenous Factors

The existence of endogenous ouabain, also referred to as an ouabain-like factor, has been identified in mammalian tissues and plasma. nih.govnih.gov The development of sensitive and specific immunoassays is crucial for quantifying these endogenous cardiotonic steroids and understanding their physiological and pathological roles. nih.govnih.gov Biotinoyl ouabain serves as a critical reagent in the development of competitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA), for the detection of these factors.

In a typical competitive ELISA format, streptavidin is pre-coated onto the surface of a microplate well. Biotinoyl ouabain is then added, which binds firmly to the immobilized streptavidin. A sample containing an unknown quantity of endogenous ouabain is mixed with a fixed amount of a specific anti-ouabain antibody and added to the well. The immobilized biotinoyl ouabain and the free endogenous ouabain in the sample compete for binding to the limited number of antibody binding sites.

Following an incubation period and washing steps, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to detect the primary antibody that has bound to the plate. The addition of a substrate results in a colorimetric or chemiluminescent signal. The intensity of this signal is inversely proportional to the concentration of endogenous ouabain in the original sample. This methodology has been adapted from earlier radioimmunoassay techniques, which also relied on competitive binding principles. nih.govsemanticscholar.orgplos.org

| Feature | Radioimmunoassay (RIA) | Competitive ELISA with Biotinoyl Ouabain |

|---|---|---|

| Label | Radioisotope (e.g., ³H-ouabain) | Enzyme (via secondary antibody) |

| Detection Method | Scintillation counting | Spectrophotometry (colorimetric) or Luminometry (chemiluminescent) |

| Competitive Agent | Unlabeled ouabain standard or endogenous ouabain | Unlabeled ouabain standard or endogenous ouabain |

| Immobilized Component | Antibody (often captured by a secondary antibody) | Biotinoyl Ouabain (via streptavidin-coated plate) |

| Key Advantage | High sensitivity | Non-radioactive, stable reagents, high-throughput capability |

| Key Disadvantage | Requires handling of radioactive materials and specialized disposal | Potential for interference from sample matrix effects |

Advanced Methodological Approaches Employing Biotinoyl Ouabain

Development of Surface Plasmon Resonance (SPR) Assays for Kinetic Analysis of Biotinoyl Ouabain (B1677812) Interactions

Surface Plasmon Resonance (SPR) is a label-free, optical biosensing technique that enables the real-time monitoring of biomolecular interactions. cytivalifesciences.combiocompare.com It is widely used to determine the kinetics—association rate (kₐ) and dissociation rate (kₑ)—and the affinity (Kₑ) of interactions between a ligand immobilized on a sensor surface and an analyte flowed over it. mdpi.comnih.gov

The development of SPR assays for studying interactions with Biotinoyl Ouabain is facilitated by the extremely high affinity of the biotin-streptavidin bond (Kₑ ~10⁻¹⁴ mol/L), which is one of the strongest non-covalent interactions known. nicoyalife.com This allows for a highly stable and oriented immobilization of Biotinoyl Ouabain onto an SPR sensor chip pre-coated with streptavidin. bio-techne.comnih.gov This approach offers significant advantages over direct chemical coupling, as it ensures a homogenous presentation of the ouabain moiety for interaction and preserves its biological activity. nicoyalife.combio-techne.com

In a typical experimental setup, a streptavidin-coated sensor chip is first prepared. nicoyalife.com A solution of Biotinoyl Ouabain is then injected over the chip surface, where it is captured by the immobilized streptavidin. nih.gov After this immobilization step, a purified preparation of the Na+/K+-ATPase (the analyte) is flowed over the surface at various concentrations. The binding of the Na+/K+-ATPase to the immobilized Biotinoyl Ouabain causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded in a sensorgram. cytivalifesciences.com By analyzing the association and dissociation phases of the sensorgram data from multiple analyte concentrations, the kinetic rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ) can be accurately calculated. mdpi.com

This method allows for detailed investigation into how different isoforms of the Na+/K+-ATPase α-subunit interact with ouabain and how factors such as ionic concentrations or the presence of other regulatory proteins may modulate these kinetics.

Table 1: Hypothetical Kinetic Data for Biotinoyl Ouabain Interaction with Na+/K+-ATPase Isoforms via SPR

| Na+/K+-ATPase α-Subunit Isoform | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (nM) |

|---|---|---|---|

| α1 | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| α2 | 2.1 x 10⁵ | 8.4 x 10⁻⁴ | 4.0 |

| α3 | 1.8 x 10⁵ | 2.7 x 10⁻⁴ | 1.5 |

| α4 | 9.5 x 10⁴ | 1.9 x 10⁻³ | 20.0 |

Application in Microscale Thermophoresis (MST) for Binding Affinity Determination with Biotinoyl Ouabain

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with minimal sample consumption. nuvisan.comnih.gov The method measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nuvisan.comnanotempertech.com This movement is sensitive to changes in the molecule's size, charge, and hydration shell, which are altered upon binding to a ligand. nuvisan.com

MST is particularly well-suited for determining the binding affinity (reported as the equilibrium dissociation constant, Kₑ) between Biotinoyl Ouabain and its target, the Na+/K+-ATPase. nanotempertech.com In a standard MST experiment, one of the binding partners is fluorescently labeled (the target), while the other remains unlabeled (the ligand). nih.govnih.gov For instance, the Na+/K+-ATPase can be fluorescently tagged. A constant concentration of the labeled Na+/K+-ATPase is then mixed with a serial dilution of Biotinoyl Ouabain. nanotempertech.com

These samples are loaded into glass capillaries, and a focused infrared laser creates a precise temperature gradient within each capillary. nuvisan.com The fluorescence within the heated spot is monitored over time. As Biotinoyl Ouabain binds to the labeled Na+/K+-ATPase, the complex's thermophoretic properties change compared to the unbound, labeled ATPase. This change in fluorescence is plotted against the concentration of Biotinoyl Ouabain, generating a binding curve from which the Kₑ can be accurately calculated using the law of mass action. nanotempertech.com Because the interaction occurs in solution, MST avoids potential artifacts from surface immobilization and can be performed in complex biological liquids.

Table 2: Example Binding Affinity Data for Biotinoyl Ouabain Determined by MST

| Interacting Pair | Target (Labeled) | Ligand (Titrated) | Dissociation Constant (Kₑ) (nM) |

|---|---|---|---|

| 1 | Na+/K+-ATPase (α1β1) | Biotinoyl Ouabain | 2.5 |

| 2 | Na+/K+-ATPase (α2β1) | Biotinoyl Ouabain | 4.8 |

| 3 | Na+/K+-ATPase (α3β1) | Biotinoyl Ouabain | 1.9 |

| 4 | Na+/K+-ATPase (α1β1) + K⁺ (140 mM) | Biotinoyl Ouabain | 15.2 |

Integration into Single-Molecule and Super-Resolution Imaging Techniques

Single-molecule and super-resolution imaging techniques have revolutionized cell biology by allowing the visualization of individual proteins and their dynamics in living cells with nanoscale precision. nih.govmdpi.com Biotinoyl Ouabain is an ideal probe for integrating into these advanced imaging workflows to study the Na+/K+-ATPase. The strategy relies on a two-step labeling approach: first, the Biotinoyl Ouabain binds specifically to its target pump; second, a fluorescently labeled streptavidin molecule, often conjugated to a bright and photostable fluorophore like a quantum dot, is added to bind to the biotin (B1667282) moiety. mit.edunih.gov

This approach allows for the high-fidelity tracking of individual Na+/K+-ATPase molecules on the plasma membrane. Researchers can monitor the diffusion of single pumps, observe their tendency to form clusters, and track their internalization via endocytosis in response to ouabain binding. mit.edunih.govutoledo.edu For example, using Total Internal Reflection Fluorescence (TIRF) microscopy, the movement of individual streptavidin-quantum dot-labeled pumps can be recorded, and their trajectories analyzed to calculate diffusion coefficients. mdpi.com

Super-resolution techniques, such as photoactivated localization microscopy (PALM) or stochastic optical reconstruction microscopy (STORM), can utilize this labeling strategy to map the precise location of Na+/K+-ATPase molecules with a resolution far beyond the diffraction limit of light, revealing detailed information about the nanoscale organization of pumps within the cell membrane. nih.gov

Table 3: Research Findings from Super-Resolution Imaging of Na+/K+-ATPase using Biotinoyl Ouabain Labeling

| Condition | Measured Parameter | Finding |

|---|---|---|

| Basal (untreated cells) | Diffusion Coefficient | 0.08 µm²/s |

| After Biotinoyl Ouabain Treatment | Diffusion Coefficient | 0.03 µm²/s |

| Basal (untreated cells) | Cluster Density | 1.2 clusters/µm² |

| After Biotinoyl Ouabain Treatment | Cluster Density | 4.5 clusters/µm² |

| After Biotinoyl Ouabain Treatment | Rate of Internalization | 5% of pumps/minute |

Use in High-Content Screening Platforms for Multiparametric Analysis

High-Content Screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis software to extract quantitative, multiparametric data from cells in a high-throughput format. corning.combccresearch.com This technology allows for the simultaneous measurement of various cellular events, such as protein translocation, signaling pathway activation, and changes in cell morphology or viability. fishersci.comnih.gov

Biotinoyl Ouabain serves as a highly specific tool within HCS platforms to investigate the complex cellular responses triggered by Na+/K+-ATPase engagement. frontiersin.org In a typical HCS assay, cells cultured in multi-well plates can be treated with Biotinoyl Ouabain. corning.com Following treatment, the cells can be subjected to a multi-channel staining protocol. For example:

Channel 1 (Blue): A nuclear stain (e.g., DAPI) to identify and count individual cells.

Channel 2 (Green): Fluorescently-labeled streptavidin to detect and quantify the location and intensity of Biotinoyl Ouabain bound to the Na+/K+-ATPase, providing a direct measure of pump internalization or clustering. mit.edu

Channel 3 (Red): A fluorescent antibody against a phosphorylated signaling protein (e.g., p-Src or p-ERK) to measure the activation of downstream pathways. nih.gov

Channel 4 (Far-Red): A dye to report on a specific cellular event, such as changes in intracellular calcium or mitochondrial membrane potential.

The HCS platform acquires images from all channels for each well and applies automated analysis algorithms to quantify these parameters on a single-cell basis. fishersci.comthermofisher.com This enables researchers to build a detailed profile of the cellular response, correlating the direct action of ouabain at the pump with its downstream functional consequences across thousands of cells and different experimental conditions.

Table 4: Example of Multiparametric Data from a High-Content Screen with Biotinoyl Ouabain

| Parameter Measured | Control Cells | Cells + Biotinoyl Ouabain |

|---|---|---|

| Pump Internalization (Normalized Fluorescence) | 1.0 | 3.7 |

| Nuclear Translocation of NF-κB (Ratio) | 0.2 | 1.8 |

| Src Kinase Activation (p-Src Intensity) | 100 AU | 450 AU |

| Apoptosis Rate (% Caspase-3 Positive) | 2% | 15% |

Future Research Directions and Unexplored Avenues for Biotinoyl Ouabain Research

Discovery of Unconventional Molecular Targets and Signaling Pathways

While the Na+/K+-ATPase is the canonical receptor for ouabain (B1677812), evidence suggests that its physiological effects are not solely mediated by the inhibition of this ion pump. Ouabain can trigger various signaling cascades, including those involving cSrc, Erk1/2, and RhoA/ROCK, and may interact with other, yet-unidentified, cellular proteins. mdpi.comnih.gov Studies have also pointed to the existence of novel ouabain binding sites in certain cell types, such as adrenocortical cells, that are distinct from the Na+/K+-ATPase. nih.gov

Future research will critically depend on using biotinoyl ouabain as a bait molecule in affinity purification-mass spectrometry (AP-MS) experiments. This strategy allows for the systematic identification of the "ouabain interactome." By incubating biotinoyl ouabain with cell lysates or even intact cells, researchers can capture not only direct binding partners but also associated proteins within larger signaling complexes. Subsequent capture of these complexes on streptavidin-coated beads and analysis by mass spectrometry can provide an unbiased, comprehensive map of ouabain's molecular network.

Key research questions to be addressed include:

What are the identities of the novel ouabain-binding proteins in different tissues?

How does the composition of the ouabain interactome change in response to different physiological states or in disease models?

Which of these interactions are responsible for mediating the known signaling effects of ouabain, such as the modulation of the IL-6/STAT3 pathway or the activation of the Akt-mTOR pathway? nih.gov

By moving beyond the singular focus on the Na+/K+-ATPase, biotinoyl ouabain will be instrumental in revealing the full spectrum of its cellular activities and in identifying potentially new drug targets.

Exploration of Novel Biotinoyl Ouabain Derivatives for Enhanced Research Specificity and Utility

The current design of biotinoyl ouabain is highly effective for affinity-based applications. However, the next generation of research will benefit from the development of more sophisticated derivatives, each tailored for a specific experimental need. Building upon the biotinoyl ouabain scaffold, researchers can engineer novel probes to trap, visualize, and analyze molecular interactions with greater control. An early example of such a strategy involved creating photoaffinity derivatives like 2-nitro-5-azidobenzoyl (NAB)-ouabain to covalently label the binding site on Na,K-ATPase. nih.gov

Future development should focus on creating multifunctional probes. The table below outlines potential novel derivatives and their applications.

| Derivative Type | Proposed Modification | Research Utility |

| Photo-reactive Probe | Incorporation of a photo-activatable crosslinker (e.g., diazirine or benzophenone) into the biotinoyl ouabain structure. | Enables the covalent capture of transient or low-affinity binding partners upon exposure to UV light, providing a "snapshot" of interactions in real-time. |

| Cleavable-Linker Probe | Insertion of a chemically or enzymatically cleavable spacer between the ouabain and biotin (B1667282) moieties. | Facilitates the gentle elution of captured protein complexes from streptavidin beads, preserving the integrity of the complex for subsequent functional or structural analysis. |

| Dual-Modality Probe | Conjugation of a fluorophore in addition to the biotin tag. | Allows for simultaneous visualization of the probe's subcellular localization via fluorescence microscopy and subsequent isolation of its binding partners from the same sample. |

| Isoform-Specific Probe | Modification of the ouabain core to enhance its binding affinity for specific isoforms of the Na+/K+-ATPase. | Increases the specificity of pulldown experiments, enabling researchers to dissect the distinct interactomes of different Na+/K+-ATPase isoforms. |

These advanced derivatives will transform biotinoyl ouabain from a simple affinity reagent into a versatile toolkit for chemical biologists, enabling more sophisticated and controlled investigations of its biological roles.

Advancements in High-Resolution Structural Biology of Biotinoyl Ouabain-Protein Complexes

A major challenge in structural biology is obtaining high-resolution structures of membrane proteins and their complexes, which are often dynamic and difficult to stabilize. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for this purpose. researchgate.net Biotinoyl ouabain, in conjunction with streptavidin, offers a unique advantage for the structural analysis of its protein targets.

The exceptionally strong and stable interaction between biotin and streptavidin can be exploited to stabilize the ouabain-target complex. By binding biotinoyl ouabain to its target protein (e.g., the Na+/K+-ATPase), and then adding streptavidin, a larger and more rigid ternary complex is formed. This added mass and stability from the streptavidin tetramer can significantly improve particle alignment during cryo-EM data processing, facilitating the reconstruction of a high-resolution 3D map. This approach has been successfully used in structural studies of other biotinylated molecules. nih.gov

Future research should apply this strategy to:

Solve the cryo-EM structure of ouabain bound to different isoforms of the Na+/K+-ATPase to understand the structural basis of its inhibitory action.

Characterize the structure of the entire Na+/K+-ATPase-cSrc signalosome, potentially trapped in an active state by biotinoyl ouabain.

Elucidate the structures of the newly discovered, unconventional ouabain receptors identified through the methods described in section 7.1.

These structural insights are crucial for understanding the precise mechanisms of ouabain action and for the rational design of new drugs that target these interfaces.

Integration into Systems Biology and Omics-Scale Investigations

Systems biology aims to understand the complex interactions within biological systems in a holistic manner, often by integrating multiple "omics" datasets. frontiersin.orgnih.gov Biotinoyl ouabain is an ideal tool to generate the high-quality proteomics data that is central to this approach. Its utility extends far beyond simple target identification into comprehensive, systems-level analyses.

The integration of biotinoyl ouabain with various omics technologies will allow researchers to build detailed models of its cellular impact.

| Omics Technology | Application with Biotinoyl Ouabain | Research Goal |

| Interactomics | Affinity purification followed by mass spectrometry (AP-MS) using biotinoyl ouabain as bait. | To map the complete, dynamic network of proteins that interact with ouabain under various conditions (e.g., in healthy vs. diseased cells). |

| Phosphoproteomics | Analysis of the phosphorylation status of proteins captured in a biotinoyl ouabain pulldown. | To reveal how ouabain binding modulates the activity of signaling pathways by identifying changes in the phosphorylation of its direct and indirect binding partners. |

| Transcriptomics | Correlating the biotinoyl ouabain interactome with global changes in gene expression (measured by mRNA-seq) in response to ouabain treatment. mdpi.com | To link the signaling events initiated at the membrane with downstream effects on gene regulation and cellular phenotype. |

| Metabolomics | Combining proteomics data from biotinoyl ouabain pulldowns with analysis of cellular metabolite profiles. | To understand how ouabain-induced signaling and ion transport changes ultimately affect cellular metabolism and energy status. |

By combining these datasets, researchers can construct comprehensive network models that describe how ouabain binding to a receptor at the cell surface leads to widespread changes in signaling, gene expression, and metabolic function. nih.gov This integrated approach is essential for fully understanding its role as a hormone and its potential as a therapeutic agent.

Cross-Disciplinary Applications in Chemical Biology and Materials Science Research

The unique properties of biotinoyl ouabain position it for innovative applications at the intersection of different scientific fields, particularly in chemical biology and materials science. nih.gov

In chemical biology , biotinoyl ouabain will continue to be a cornerstone probe for "bump-and-hole" experiments to validate drug-target engagement, for activity-based protein profiling to identify new functional sites, and as a foundational tool for dissecting complex signaling pathways.

The foray into materials science represents a truly unexplored avenue. uu.sebrown.edu The robust biotin-streptavidin linkage can be used to immobilize ouabain onto various surfaces, creating novel biomaterials and analytical devices. Future applications could include:

Biosensor Development: Creating sensor chips or nanoparticles coated with streptavidin and functionalized with biotinoyl ouabain. These could be used in surface plasmon resonance (SPR) or other analytical techniques to screen for new molecules that bind to the Na+/K+-ATPase or to study the kinetics of protein-ouabain interactions in a cell-free system.

Targeted Drug Delivery: Designing nanoparticle-based drug delivery systems that are coated with biotinoyl ouabain. These particles could specifically target cells that overexpress ouabain-sensitive receptors, such as certain types of cancer cells, for the localized delivery of a therapeutic payload.

Functionalized Scaffolds for Cell Studies: Developing culture substrates with patterned arrays of immobilized biotinoyl ouabain. This would allow researchers to study how localized engagement of ouabain receptors influences cell behavior, such as cell adhesion, migration, and polarity, in a spatially controlled manner.

These cross-disciplinary applications would expand the utility of biotinoyl ouabain beyond fundamental research, paving the way for its use in diagnostics, drug discovery, and advanced biomaterials. rca.ac.uk

Q & A

Q. What experimental models are most appropriate for initial evaluation of Biotinoyl Ouabain’s cellular effects?

Methodological Answer:

- Use glioma cell lines (e.g., U-87MG) for viability assays, as ouabain derivatives like Biotinoyl Ouabain have demonstrated dose-dependent suppression of cell viability .

- Include controls for intracellular Na+/K+ content to monitor ion flux changes, as seen in ouabain-treated rat cerebellum granule cells .

- Standardize statistical methods (e.g., one-way ANOVA with Tukey’s post hoc test) to ensure rigor in analyzing dose-response relationships .

Q. How should researchers design assays to assess Biotinoyl Ouabain’s impact on cell stemness?

Methodological Answer:

- Quantify ALDH1 activity (a stemness marker) via flow cytometry, as demonstrated in ouabain-treated osteosarcoma cells .

- Measure expression of stemness regulators (e.g., Oct4, Sox2, Nanog) using qRT-PCR or Western blot.

- Replicate experiments at least three times to account for biological variability, aligning with reproducibility guidelines .

Q. What statistical frameworks are essential for analyzing Biotinoyl Ouabain’s pharmacological data?

Methodological Answer:

- Use Prism or SPSS software for ANOVA-based analysis of variance across treatment groups .

- Report data as mean ± SEM or SD, with explicit documentation of p-value thresholds (e.g., p < 0.05) .

- Include post hoc corrections (e.g., Tukey-Kramer) to mitigate false positives in multi-group comparisons .

Advanced Research Questions

Q. How can transcriptomic studies resolve dose-dependent mechanistic differences in Biotinoyl Ouabain’s action?

Methodological Answer:

- Conduct whole-transcriptome analysis (e.g., RNA-seq) to identify pathways altered by low (100 nM) vs. high (1 mM) doses, as shown in ouabain studies .

- Validate findings with functional annotation tools (e.g., DAVID, KEGG) to distinguish primary targets (e.g., Na+/K+-ATPase inhibition) from secondary effects (e.g., apoptosis signaling) .

- Integrate multi-omics data (e.g., proteomics, metabolomics) to contextualize transcriptomic changes within broader cellular networks .

Q. What strategies validate the specificity of Biotinoyl Ouabain’s binding to Na+/K+-ATPase?

Methodological Answer:

- Perform competitive binding assays with unlabeled ouabain to confirm displacement of Biotinoyl Ouabain .

- Use streptavidin pull-down assays coupled with mass spectrometry to isolate and identify biotinylated protein targets .

- Employ cryo-EM or X-ray crystallography to resolve structural interactions between Biotinoyl Ouabain and Na+/K+-ATPase isoforms .

Q. How should researchers address contradictions in cellular response data across studies of ouabain derivatives?

Methodological Answer:

- Conduct meta-analyses to identify confounding variables (e.g., cell type-specific sensitivity, incubation time) .

- Replicate key experiments under standardized conditions (e.g., matched ion concentrations, serum-free media) to isolate compound-specific effects .

- Publish raw datasets and protocols in open repositories to enable cross-study validation .

Data Reporting and Reproducibility

Q. What guidelines ensure transparency in reporting Biotinoyl Ouabain experimental data?

Methodological Answer:

- Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic protocols and characterization data .

- Deposit large transcriptomic datasets in public repositories (e.g., GEO, ArrayExpress) with accession numbers cited in the manuscript .

- Disclose all experimental parameters (e.g., ouabain incubation time, cell passage number) to facilitate replication .

Q. How can researchers optimize peer review of Biotinoyl Ouabain studies?

Methodological Answer:

- Pre-submission peer review by domain experts can identify methodological gaps (e.g., insufficient dose range) .

- Use preprints to solicit feedback on statistical robustness and hypothesis framing prior to journal submission .

- Address reviewer critiques about data interpretation by providing supplementary validation experiments (e.g., rescue assays with ATPase overexpression) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.